1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene

Catalog No.
S3465948
CAS No.
529502-60-1
M.F
C24H18
M. Wt
306.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene

CAS Number

529502-60-1

Product Name

1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene

IUPAC Name

1,2,3,4,5,6-hexakis(prop-1-ynyl)benzene

Molecular Formula

C24H18

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C24H18/c1-7-13-19-20(14-8-2)22(16-10-4)24(18-12-6)23(17-11-5)21(19)15-9-3/h1-6H3

InChI Key

AQUDVGDBPWMSED-UHFFFAOYSA-N

SMILES

CC#CC1=C(C(=C(C(=C1C#CC)C#CC)C#CC)C#CC)C#CC

Canonical SMILES

CC#CC1=C(C(=C(C(=C1C#CC)C#CC)C#CC)C#CC)C#CC
  • Material Science

    The bulky propyne groups on 1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene could potentially hinder close packing of molecules, potentially influencing properties like crystallinity and melting point. This makes it a candidate for research into the design of new materials with specific packing arrangements for applications in areas like organic light-emitting diodes (OLEDs) or electronic devices [].

  • Organic Chemistry

    The presence of the alkyne (propyne) functionality allows for various chemical transformations. Researchers might explore 1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene as a building block for the synthesis of more complex molecules with desired properties. The reactivity of the alkynes could also be useful in studies on molecular recognition and self-assembly [].

  • Polymeric Materials

    The propyne groups can potentially undergo polymerization reactions, leading to the formation of star-shaped or hyperbranched polymers. These polymers could exhibit unique properties such as high viscosity or good solubility, making them valuable for research in areas like drug delivery or coatings [].

1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene has the molecular formula C₂₄H₁₈ and a molecular weight of approximately 306.40 g/mol . This compound features a benzene ring substituted with six prop-1-yn-1-yl groups at each carbon atom of the ring. The structure contributes to its unique properties and reactivity.

Typical of alkynes and aromatic compounds. Notably:

  • Alkyne Metathesis: This reaction can be used to create new alkyne compounds by exchanging alkynes between different molecules .
  • Electrophilic Substitution: The presence of multiple alkynyl groups on the benzene ring can influence reactivity patterns in electrophilic aromatic substitution reactions.

Research into the biological activity of 1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene is limited but suggests potential applications in medicinal chemistry. Compounds with similar structures often exhibit:

  • Anticancer Properties: Some alkynyl-substituted benzenes have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity: There is potential for antimicrobial properties due to structural similarities with known bioactive compounds.

Several methods can be employed to synthesize 1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene:

  • Sonogashira Coupling: This method involves coupling an aryl halide with an alkyne using a palladium catalyst.
  • Alkyne Metathesis: As mentioned earlier, this can also be utilized to construct the compound from simpler alkynes and aromatic precursors .

The applications of 1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene span several domains:

  • Material Science: Its unique structure makes it a candidate for developing new materials with specific electrical or optical properties.
  • Pharmaceuticals: Potential use in drug development due to its biological activity.

Interaction studies are essential for understanding how 1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene interacts with biological systems:

  • Protein Binding Studies: Investigating how this compound binds to proteins could reveal its mechanism of action in biological systems.
  • Cell Line Studies: Testing its effects on various cancer cell lines can provide insights into its therapeutic potential.

Several compounds share structural similarities with 1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-(Prop-1-yn-1-yl)hexa-1,5-dienylbenzeneC₁₅H₁₆Contains fewer substituents; different reactivity
2-(Prop-2-enyl)-phenolC₉H₁₀OHydroxy group alters reactivity; less complex
Hexa(phenylethynyl)benzeneC₃₀H₂₄More phenyl groups; different physical properties

Uniqueness

The uniqueness of 1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene lies in its fully substituted benzene ring with propynyl groups that enhance its reactivity and potential applications compared to similar compounds. Its structure allows for diverse chemical transformations while maintaining stability under certain conditions.

Emergence of Multi-Alkynylated Benzene Derivatives in Materials Science

The strategic incorporation of alkynyl groups into aromatic systems has revolutionized materials chemistry by enabling precise modulation of electronic and optical properties. Multi-alkynylated benzenes, such as 1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene, owe their significance to the unique electronic effects conferred by the sp-hybridized carbon atoms in alkynyl substituents. These groups introduce rigid linearity, enhance π-conjugation, and facilitate cross-conjugation, which are essential for applications in organic electronics and photonics.

A landmark in this field was the development of cross-conjugated systems based on hexa-3-en-1,5-diynyl backbones, as demonstrated by compounds like (E)-4,4′-(hexa-3-en-1,5-diyne-3,4-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). These systems exhibit tunable absorption spectra, with charge-transfer transitions between donor and acceptor moieties that are sensitive to substituent effects. For instance, electron-withdrawing groups at the 1 and 5 positions of the hexa-3-en-1,5-diynyl backbone red-shift absorption bands, enabling fine control over optoelectronic behavior. Such discoveries underscore the versatility of alkynylated benzenes in designing functional materials.

Table 1: Key Properties of 1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene

PropertyValueSource
Molecular FormulaC~24~H~18~
Molecular Weight306.4 g/mol
SolubilitySoluble in organic solvents (e.g., DMSO)
Key ApplicationsOptoelectronics, Molecular Sensing

The synthesis of these compounds often relies on transition metal-catalyzed coupling reactions. For example, zirconocene-mediated protocols enable the selective formation of 1,4-bis(alkynyl)benzenes, which serve as precursors for higher-order oligomers. These methods highlight the interplay between synthetic accessibility and functional complexity, a theme central to the adoption of multi-alkynylated benzenes in advanced materials.

Role in Bridging Molecular Architecture with Nanoscale Applications

The transition from molecular design to macroscopic functionality is exemplified by the application of 1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene in nanoscale systems. The compound’s rigid, symmetrical structure and extended π-system make it an ideal candidate for self-assembled nanostructures. Recent studies on benzene-derived nanotubes illustrate how ethynyl-substituted aromatics can template the formation of nanometer-scale tubular architectures through π-π stacking and van der Waals interactions. These nanotubes exhibit exceptional mechanical stability and electronic conductivity, positioning them as candidates for nanoelectronics and energy storage.

In organometallic chemistry, hexa-alkynylated benzenes act as ligands, facilitating electron transfer processes at metal centers. For instance, ruthenium complexes featuring hexamethylbenzene ligands undergo structural rearrangements correlated with oxidation-state changes, a property exploitable in redox-switchable devices. While these studies focus on methyl-substituted analogs, the principle extends to propynylated derivatives, where the enhanced electron-withdrawing character of alkynyl groups could amplify such effects.

Table 2: Comparative Analysis of Benzene Derivatives

CompoundSubstituentsKey PropertyApplication
HexamethylbenzeneSix methyl groupsPlanar aromatic systemX-ray crystallography
Hexa(prop-1-yn-1-yl)benzeneSix propynyl groupsExtended π-conjugationOptoelectronics
Mellitene (Oxidized form)Carboxyl groupsHigh solubilityMineralogy

The integration of 1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene into larger conjugated systems further demonstrates its utility. For example, polyphenolic backbones functionalized with ethynyl groups, such as hexakis{4-[(4′-hydroxybiphenyl-4-yl)ethynyl]phenyl}benzene, exhibit hierarchical self-assembly into supramolecular networks with applications in catalysis and sensing. These architectures leverage the directional bonding of alkynyl groups to create spatially ordered frameworks, a strategy that could be adapted using the propynylated benzene core.

XLogP3

6.5

Dates

Modify: 2023-08-19

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